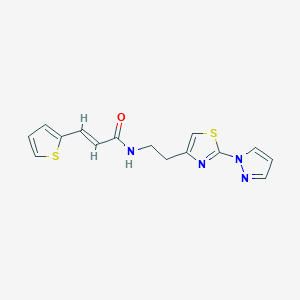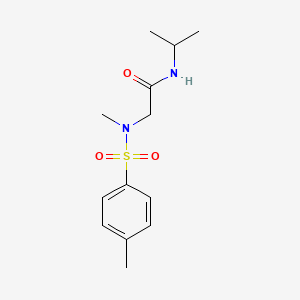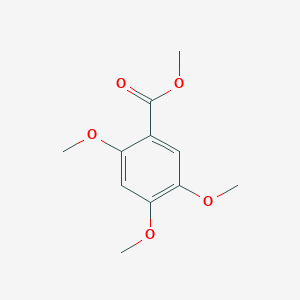
Methyl 2,4,5-trimethoxybenzoate
描述
Methyl 2,4,5-trimethoxybenzoate is an organic compound with the molecular formula C11H14O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by methoxy groups at positions 2, 4, and 5, and the carboxyl group is esterified with a methyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,4,5-trimethoxybenzoate can be synthesized through the methylation of 2,4,5-trimethoxybenzoic acid. One common method involves the esterification of 2,4,5-trimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the continuous feeding of 2,4,5-trimethoxybenzoic acid and methanol into the reactor, along with the acid catalyst, and the continuous removal of the product .
化学反应分析
Types of Reactions
Methyl 2,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Products include 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.
Reduction: The major product is 2,4,5-trimethoxybenzyl alcohol.
Substitution: Products vary depending on the substituent introduced, such as 2,4,5-trimethoxybenzylamine.
科学研究应用
Methyl 2,4,5-trimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs with therapeutic effects.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism of action of methyl 2,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with their metabolic pathways and inducing apoptosis .
相似化合物的比较
Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- Methyl 2,3,4-trimethoxybenzoate
- Methyl 2,4,6-trimethoxybenzoate
Uniqueness
Methyl 2,4,5-trimethoxybenzoate is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and industrial applications .
属性
IUPAC Name |
methyl 2,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-6-10(15-3)9(14-2)5-7(8)11(12)16-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQYUDLPVJWPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
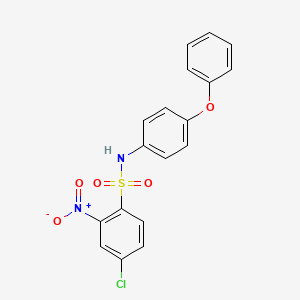
![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![methyl 4-[2-amino-3-(propylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoate](/img/structure/B2643282.png)
![N'-[(4-hydroxyoxan-4-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2643283.png)
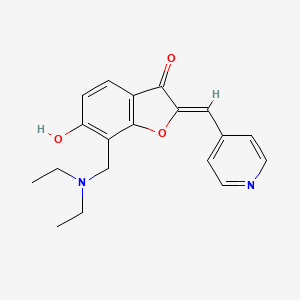
![2-[(5-Acetyl-2-fluorosulfonyloxyphenyl)methylsulfanyl]pyrimidine](/img/structure/B2643285.png)
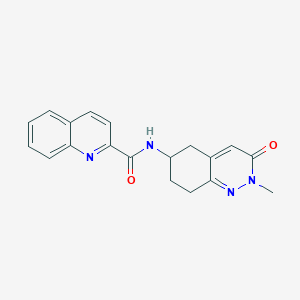
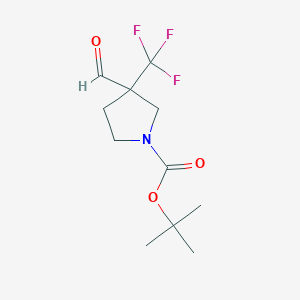
![2-((4-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2643289.png)
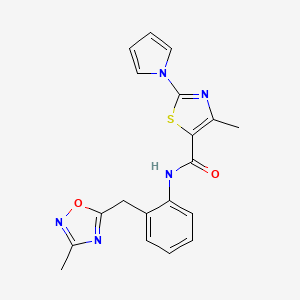
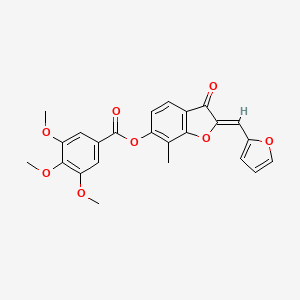
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2643296.png)
